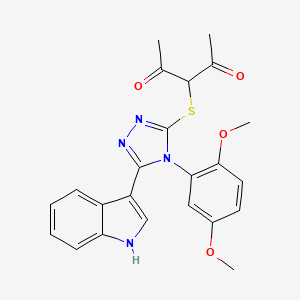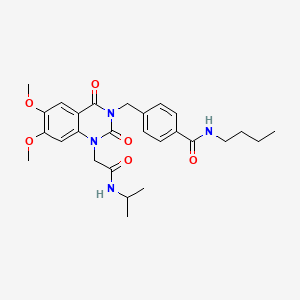
N-butyl-4-((1-(2-(isopropylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a type of benzamide, which is an organic compound consisting of a carboxamide (a functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom) substituted with a benzene ring. Benzamides are used in a wide range of applications from fungicides to antipsychotic medications .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzamides and quinazolinones are known to participate in a variety of chemical reactions. For example, benzamides can undergo hydrolysis to produce benzoic acid and an amine .科学的研究の応用
Antitumor Potential
Research into quinazoline antifolates has shown significant promise in developing antitumor agents. A study by Marsham et al. (1989) describes the synthesis of N10-propargylquinazoline antifolates, highlighting their potential as antitumor agents due to their ability to inhibit thymidylate synthase, a key enzyme in DNA synthesis. The study suggests compounds with a C2-methoxy substituent, similar in structure to N-butyl-4-((1-(2-(isopropylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide, as potential candidates for further investigation in vivo (Marsham et al., 1989).
Sigma-2 Receptor Probe Development
The development of sigma-2 receptor probes is another important area of research. Xu et al. (2005) investigated two benzamide analogues, including compounds structurally related to N-butyl-4-((1-(2-(isopropylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide, as potential sigma-2 receptor probes. Their findings indicate the usefulness of these compounds in studying sigma-2 receptors in vitro (Xu et al., 2005).
Potential Antipsychotic Agents
Compounds similar to N-butyl-4-((1-(2-(isopropylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide have been explored as potential antipsychotic agents. Norman et al. (1994) synthesized a series of cyclic benzamides and evaluated them for their binding affinities to dopamine and serotonin receptors. These compounds exhibited activities indicative of potential atypical antipsychotic agents (Norman et al., 1994).
Synthesis and Chemical Properties
The synthesis and chemical properties of compounds structurally related to N-butyl-4-((1-(2-(isopropylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide are also of research interest. Chau et al. (1982) provided insights into the synthesis of substituted benzamides, contributing to the understanding of the chemical properties and synthesis methods of such compounds (Chau et al., 1982).
PET Radiotracer Development
A study by Abate et al. (2011) focused on developing high-affinity sigma-2 receptor ligands as potential PET radiotracers. They explored hybrid structures between sigma-2 ligands and benzamides, which could be structurally related to N-butyl-4-((1-(2-(isopropylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide. Their findings indicated the potential of these compounds in tumor diagnosis (Abate et al., 2011).
特性
IUPAC Name |
N-butyl-4-[[6,7-dimethoxy-2,4-dioxo-1-[2-oxo-2-(propan-2-ylamino)ethyl]quinazolin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O6/c1-6-7-12-28-25(33)19-10-8-18(9-11-19)15-31-26(34)20-13-22(36-4)23(37-5)14-21(20)30(27(31)35)16-24(32)29-17(2)3/h8-11,13-14,17H,6-7,12,15-16H2,1-5H3,(H,28,33)(H,29,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLRCULLANZXMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC(=O)NC(C)C)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-((1-(2-(isopropylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


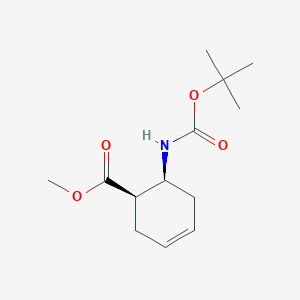

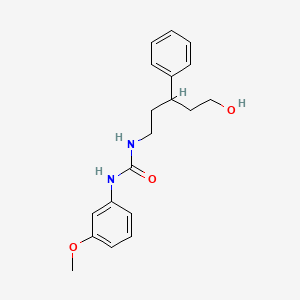
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] (3E)-3-[(4-hydroxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B2361211.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2361212.png)
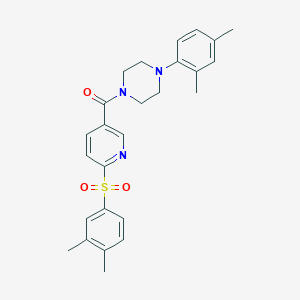


![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2361218.png)
![1-Methyl-4-[4-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxybut-2-ynyl]piperazine](/img/structure/B2361219.png)

